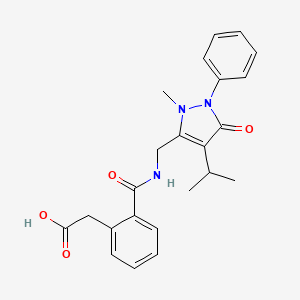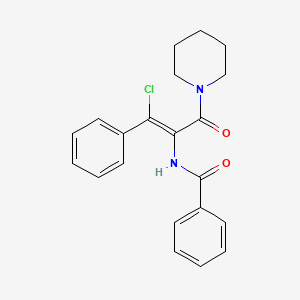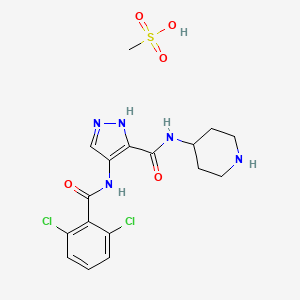
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Activities : A study by Sakaguchi et al. (1992) focused on synthesizing novel N-[[2-(dialkylamino)ethoxy]benzyl]benzamide derivatives, aiming to create new gastrointestinal prokinetic agents. One of these derivatives, which includes a structure similar to the compound , exhibited balanced gastrointestinal prokinetic and antiemetic activities (Sakaguchi et al., 1992).
Derivatives from Limonia acidissima : Kim et al. (2009) isolated new benzamide derivatives from the bark of Limonia acidissima. These compounds showed potential as inhibitors of nitric oxide production in microglia cells, suggesting their utility in neuroinflammatory conditions (Kim et al., 2009).
Electrophilic Cyclization in Chemical Synthesis : A study by Valle et al. (2005) investigated the electrophilic cyclization of benzamide derivatives, leading to the synthesis of various compounds. This process illustrates the chemical versatility of benzamide structures in synthetic chemistry (Valle et al., 2005).
Antifungal Activity of Benzamide Derivatives : Ienascu et al. (2018) synthesized novel benzamide derivatives and tested their antifungal activity. These studies are crucial in understanding the biological activities of benzamide compounds and their potential applications in combating fungal infections (Ienascu et al., 2018).
Polyimide Synthesis with Trifluoromethyl-Substituted Benzene : Liu et al. (2002) described the synthesis of polyimides using aromatic diamines, including compounds with a trifluoromethyl group. This research contributes to the development of new materials with specific chemical and physical properties (Liu et al., 2002).
Synthesis and Crystal Structure Studies : The work of Kranjc et al. (2012) and others in crystallography provides insights into the structural aspects of benzamide derivatives, which is essential for understanding their chemical behavior and potential applications (Kranjc et al., 2012).
Eigenschaften
CAS-Nummer |
33351-06-3 |
|---|---|
Produktname |
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Molekularformel |
C20H23F3N2O2 |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
2-[2-(dimethylamino)ethoxy]-N-[4-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H19F3N2O2/c1-23(2)11-12-25-16-6-4-3-5-15(16)17(24)22-14-9-7-13(8-10-14)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
InChI-Schlüssel |
WACQRBITZJWPPH-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Kanonische SMILES |
CN(C)CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Benzamide, 2-(2-(dimethylamino)ethoxy)-N-(3-(trifluoromethyl)phenyl)- |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



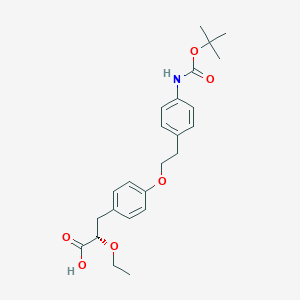
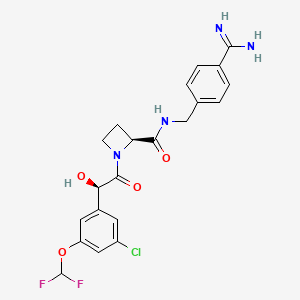




![(1R,4S,5R,12S,13R)-1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B1666092.png)



